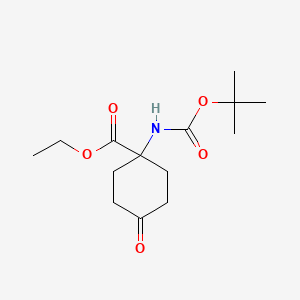

1-(叔丁氧羰基氨基)-4-氧代环己烷羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is used in laboratory settings and is often involved in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts of the compound .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .

科学研究应用

Deprotection of Boc Amino Acids

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, being a Boc-protected compound, can be used in the deprotection of Boc amino acids. This process is crucial in organic synthesis .

High-Temperature Reactions

This compound can be used in high-temperature reactions. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .

Extraction of Water-Soluble Polar Organic Molecules

The study of this compound extends the possibility for the extraction of water-soluble polar organic molecules using ionic liquids . This can be particularly useful in the field of green chemistry, where ionic liquids are often used as environmentally friendly alternatives to traditional solvents.

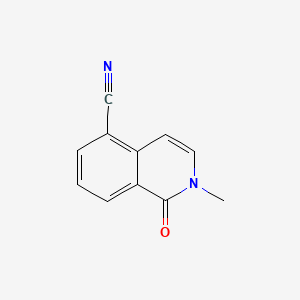

Synthesis of Deaza-Analogues

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate can be used in the synthesis of deaza-analogues of certain compounds . For example, it has been used in the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin .

Anticancer Research

Some derivatives of this compound have shown moderate activity against certain types of cancer . For instance, compound 9e showed moderate activity against the HOP-92 cell line of the non-small cell lung cancer sub-panel and the SNB-75 cell line of the CNS sub-panel .

Preparation of Room-Temperature Ionic Liquids

This compound can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . These ionic liquids can have various applications in organic synthesis .

安全和危害

The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .

属性

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASNSLPKHBHJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)